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Compound of Interest

Compound Name: Oseltamivir

Cat. No.: B103847

Introduction: The Rationale for Oseltamivir Analog
Synthesis in Antiviral Research

Oseltamivir (marketed as Tamiflu®) is a cornerstone in the management of influenza A and B
virus infections.[1][2] Its mechanism of action relies on the inhibition of viral neuraminidase, an
enzyme crucial for the release of progeny virions from infected host cells.[2] The active form of
the drug, oseltamivir carboxylate, is a transition-state analog of sialic acid, the natural
substrate for neuraminidase. By binding to the enzyme's active site, it prevents viral
propagation.[2]

The emergence of drug-resistant influenza strains necessitates a continuous effort in the
development of novel antiviral agents. The synthesis of oseltamivir analogs is a key strategy
in this endeavor. By systematically modifying the oseltamivir scaffold, researchers can probe
the structure-activity relationships (SAR) of neuraminidase inhibitors, potentially leading to
compounds with improved potency, a broader spectrum of activity, or efficacy against resistant
strains. A particularly promising area of exploration is the modification of the C-5 amino group,
which is oriented towards the 150-cavity of the neuraminidase active site, a region that can be
exploited for additional binding interactions.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the techniques for synthesizing oseltamivir and its analogs. We
will delve into established and novel synthetic routes, providing detailed, step-by-step protocols
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for key transformations. Furthermore, we will cover the essential techniques for the purification
and characterization of these compounds, ensuring the scientific integrity of your research.

l. Strategic Approaches to the Synthesis of the
Oseltamivir Core Structure

The synthesis of oseltamivir is a notable challenge in organic chemistry due to the presence
of three contiguous stereocenters on a cyclohexene ring.[1] Over the years, numerous
synthetic strategies have been developed, broadly categorized into those starting from the
natural product (-)-shikimic acid and those employing de novo approaches.

The Shikimic Acid-Based Approach: The Industrial
Standard

The original and commercially practiced synthesis of oseltamivir begins with (-)-shikimic acid,
a chiral building block readily available from Chinese star anise or through fermentation.[1][5]
This approach leverages the pre-existing stereochemistry of the starting material to establish
the correct stereoisomer of the final product.

A pivotal intermediate in this route is the so-called "Roche epoxide.” The synthesis of this
epoxide and its subsequent conversion to oseltamivir can be achieved through both azide-
dependent and azide-free pathways.

a) Azide-Dependent Pathway:

This traditional route involves the use of potentially hazardous azide reagents to introduce the
C-4 and C-5 amino functionalities.[1] While effective, the use of azides on a large scale
requires stringent safety precautions.[5]

Protocol 1: Synthesis of Oseltamivir from (-)-Shikimic Acid (Azide-Dependent)
This protocol is a generalized representation of the key transformations.

Step 1: Esterification, Ketalization, and Mesylation of (-)-Shikimic Acid This multi-step process
protects the hydroxyl groups and activates the C-3 hydroxyl for subsequent reactions. The
synthesis commences with the esterification of shikimic acid with ethanol and thionyl chloride,

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.benchchem.com/product/b103847?utm_src=pdf-body
https://www.benchchem.com/product/b103847?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/product/b103847?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Large_Scale_Synthesis_of_Oseltamivir.pdf
https://www.benchchem.com/product/b103847?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Large_Scale_Synthesis_of_Oseltamivir.pdf
https://www.benchchem.com/product/b103847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

followed by ketalization with 3-pentanone and p-toluenesulfonic acid, and finally mesylation
with methanesulfonyl chloride and triethylamine.[1]

Step 2: Formation of the Roche Epoxide The protected and mesylated shikimic acid derivative
undergoes reductive opening of the ketal, which leads to a mixture of isomeric mesylates. This
mixture is then treated with a base, such as potassium bicarbonate, to form the corresponding
epoxide.[1]

Step 3: Regioselective Opening of the Epoxide with Azide This is a critical step where the C-5
amino group is introduced as an azide.

e Materials:

o Roche epoxide intermediate

o Sodium azide (NaNs)

o Ammonium chloride (NHa4Cl)

o Ethanol

o Water

o Ethyl acetate

o Brine

o Anhydrous sodium sulfate (Na2S0a)
e Procedure:

o Dissolve the epoxide intermediate in ethanol.[6]

o In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride.

[6]

o Add the aqueous azide solution to the ethanolic solution of the epoxide.[6]
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o Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography
(TLC).[6]

o Once the reaction is complete, cool the mixture to room temperature and remove the
ethanol under reduced pressure.[6]

o Extract the agueous residue with ethyl acetate (3x).[6]

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate to yield the crude azido alcohol.[6]

o Purify by flash column chromatography if necessary.

Step 4: Introduction of the Second Amino Group and Final Steps The resulting azido alcohol is
then converted to an aziridine, which is subsequently opened with 3-pentanol. The azide is
then reduced to the amine, followed by acetylation to install the acetamido group. Finally,
deprotection and salt formation with phosphoric acid yields oseltamivir phosphate.

b) Azide-Free Pathway:

To mitigate the safety risks associated with azides, several azide-free routes have been
developed. These methods often involve the opening of the Roche epoxide with alternative
nitrogen nucleophiles.

Protocol 2: Azide-Free Epoxide Opening and Diamine Formation
This protocol highlights a key transformation in an azide-free synthesis.
e Materials:

o Roche epoxide intermediate

o Allylamine

o Magnesium bromide diethyl etherate (MgBr2-OEt2) (catalyst)

o Palladium on carbon (Pd/C)
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o Ethanolamine

o Solvents (e.g., methyl tert-butyl ether, acetonitrile)

e Procedure:

o The epoxide is opened with allylamine using the inexpensive Lewis acid, magnesium
bromide diethyl etherate, as a catalyst to yield the 1,2-amino alcohol.[7]

o A subsequent palladium-catalyzed deallylation, promoted by ethanolamine, affords the
free amino alcohol.[7]

o The second amino group is introduced through a domino sequence, and selective
acetylation followed by a final deallylation and salt formation yields oseltamivir
phosphate.[7] This route has been reported to have a higher overall yield than the azide-
based process and avoids chromatographic purification.[7]

De Novo Syntheses: Bypassing Shikimic Acid

The reliance on a natural starting material for oseltamivir production has prompted the
development of numerous de novo synthetic routes. These approaches offer greater flexibility
and are not susceptible to fluctuations in the supply of shikimic acid.

A powerful strategy for the construction of the cyclohexene core of oseltamivir is the Diels-
Alder reaction.[8] This [4+2] cycloaddition allows for the efficient formation of the six-membered
ring with good stereocontrol. Several research groups, including Corey, Shibasaki, and
Fukuyama, have successfully employed this strategy.[1][8][9]

Protocol 3: Asymmetric Diels-Alder Reaction for Oseltamivir Precursor Synthesis (Corey's
Approach)

This protocol provides a general outline of the key cycloaddition step.
e Materials:
o Butadiene

o Acrylic acid 2,2,2-trifluoroethyl ester (dienophile)
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o CBS catalyst (chiral oxazaborolidine)

o Aprotic solvent (e.g., dichloromethane)

e Procedure:

o Butadiene is reacted with the trifluoroethyl ester of acrylic acid in an asymmetric Diels-
Alder reaction.[1]

o The reaction is catalyzed by a chiral CBS catalyst to control the stereochemistry of the
resulting cyclohexene ester.[1]

o The ester is then converted to an amide, which undergoes an iodolactamization to form a
bicyclic intermediate.[1]

o Further transformations, including the introduction of the second amino group and the
pentyl ether side chain, lead to oseltamivir.[1]

Other innovative azide-free approaches have been developed, such as a synthesis starting
from diethyl d-tartrate, which features an asymmetric aza-Henry reaction and a domino nitro-
Michael/Horner-Wadsworth-Emmons reaction to construct the cyclohexene ring.[3]

Il. Synthesis of Oseltamivir Analogs: Probing
Structure-Activity Relationships

The synthesis of oseltamivir analogs is a critical step in the discovery of new anti-influenza
agents. The C-5 amino group is a common site for modification, as it is situated near the 150-
cavity of the neuraminidase active site, offering an opportunity for additional interactions.[3][4]

Protocol 4: General Procedure for the Synthesis of C-5-NH2-Acyl Oseltamivir Analogs

This protocol describes a general method for the acylation of the C-5 amino group of
oseltamivir.

o Materials:

o Oseltamivir phosphate
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[e]

Substituted carboxylic acid (e.g., pyrazole-4-carboxylic acid derivatives)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (coupling agent)

o DIPEA (N,N-Diisopropylethylamine) (base)
o DCM (Dichloromethane) (solvent)

o Sodium hydroxide (NaOH)

o Methanol (MeOH)

o Hydrochloric acid (HCI)

e Procedure:
o Amide Coupling:

» The desired substituted carboxylic acid is condensed with oseltamivir phosphate using
HATU as a coupling agent and DIPEA as a base in DCM at room temperature.[3]

o Ester Hydrolysis:
» The resulting ethyl ester is dissolved in methanol.[3]

= A1l M aqueous solution of NaOH is added, and the mixture is stirred at 50 °C overnight.

[3]

» The solvent is removed under reduced pressure. The residue is diluted with water and
washed with DCM.[3]

» The aqueous phase is then acidified with 1 M HCI to precipitate the final C-5-NHz-acyl
oseltamivir analog, which is collected by filtration and dried.[3]

lll. Purification and Characterization of Oseltamivir
Analogs
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Rigorous purification and characterization are essential to ensure the identity, purity, and
structural integrity of the synthesized compounds.

Purification Techniques

e Flash Column Chromatography: This is a standard technique for purifying crude reaction
mixtures. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel)
is crucial for achieving good separation.

» Recrystallization: For crystalline compounds, recrystallization is an effective method for
obtaining high-purity materials. A patent for the purification of oseltamivir phosphate
describes recrystallization from water, alcohol, or an aqueous alcohol solution to achieve a
purity of over 99.0%.[10]

e High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both
analytical and preparative-scale purification. Reverse-phase HPLC with a C18 column is
commonly used for the analysis of oseltamivir and its impurities.[11][12]

Characterization Methods

A combination of spectroscopic techniques is used to confirm the structure of the synthesized
oseltamivir analogs.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
elucidating the structure of organic molecules. The chemical shifts, coupling constants, and
integration of the signals provide detailed information about the molecular framework.
Representative *H NMR spectral data for oseltamivir and its active carboxylate form are
available in public databases.[13][14] The supporting information of many research articles
also provides detailed NMR spectra for novel analogs.[3][10][15]

e Mass Spectrometry (MS): Mass spectrometry provides information about the molecular
weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft
ionization technique commonly used for the analysis of oseltamivir and its analogs. Tandem
mass spectrometry (MS/MS) can be used to obtain detailed structural information from the
fragmentation patterns.[16][17][18][19][20]

Table 1: Key Analytical Data for Oseltamivir and its Carboxylate
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Key 'H NMR Key MS/MS
Molecular Molecular .
Compound . Signals Fragments
Formula Weight L
(indicative) (m/z)
Signals for ethyl
ester, pentyl
o ether, acetamido  313.1 -
Oseltamivir C16H28N204 312.4 g/mol
group, and 166.2[18][19]
cyclohexene
protons.[13]
Absence of ethyl
L ester signals,
Oseltamivir ) 285.1 -
C14H24N204 284.35 g/mol other signals
Carboxylate 138.1[18][19]

similar to

oseltamivir.[14]

IV. Troubleshooting Common Synthetic Challenges

The synthesis of complex molecules like oseltamivir can present several challenges. Here are

some common issues and potential solutions:

e Low Yields in Azide Substitution: This can be due to side reactions, such as elimination.
Careful control of the reaction temperature and choice of solvent are critical. A mixture of
acetone and water is often used, but the temperature should be kept low to minimize
byproduct formation.[6]

» Poor Selectivity in Azide Reduction: The reduction of the azide to a primary amine can
sometimes lead to the reduction of other functional groups. Catalytic hydrogenation
(H2/Pd/C) is a clean method, but the catalyst can be poisoned. The Staudinger reaction
(PPhs, then H20) is a milder and highly selective alternative.[6]

o Low Diastereoselectivity in Aza-Henry Reactions: The stereochemical outcome of this
reaction is highly dependent on the chiral auxiliary or catalyst used, as well as the base and
solvent. Optimization of these parameters is crucial for achieving high diastereoselectivity.[6]
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« Difficulties in Aziridination: The installation of the second amino group via aziridination can be
challenging. The choice of catalyst and reaction conditions, such as temperature and the use
of microwave irradiation, can significantly impact the yield and selectivity.[21]

V. Safety Considerations

e Azide Chemistry: Sodium azide and other azide compounds are potentially explosive and
highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and
appropriate personal protective equipment (PPE), including safety glasses, lab coat, and
gloves, must be worn. Avoid contact with acids, which can generate highly toxic hydrazoic
acid. Metal azides can be shock-sensitive.[5][22]

o General Chemical Safety: All other reagents and solvents should be handled in accordance
with standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all
chemicals before use.

VI. Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of two key synthetic strategies for oseltamivir.

Diels-Alder Route (Corey Approach)

Amidation,
Diels-Alder Adduct

Asymmetric

Acrylate Dienophile

Diels-Alder
(CBS Catalyst)
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Figure 1: Comparative workflows of the Shikimic Acid and Diels-Alder routes to Oseltamivir.
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Figure 2: General workflow for the synthesis of C-5-NH-acyl oseltamivir analogs.

VIIl. Conclusion

The synthesis of oseltamivir and its analogs is a vibrant and evolving field of research. While
the shikimic acid-based route remains the industrial mainstay, the development of novel, more
efficient, and safer synthetic strategies is of paramount importance. The protocols and
guidelines presented in these application notes are intended to provide a solid foundation for
researchers to embark on the synthesis of these valuable compounds. By combining
established methodologies with innovative approaches, the scientific community can continue
to develop the next generation of antiviral therapeutics to combat the ever-present threat of
influenza.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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